molecular formula C6H7FO2 B12435875 3-Cyclopropyl-2-fluoro-prop-2-enoic acid

3-Cyclopropyl-2-fluoro-prop-2-enoic acid

Cat. No.: B12435875
M. Wt: 130.12 g/mol
InChI Key: DNMPLTOFLDHJDO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluoro-prop-2-enoic acid (CAS 1693711-29-3) is a fluorinated organic compound with the molecular formula C6H7FO2. It belongs to the class of terminal vinyl fluorides, which are high-value scaffolds in medicinal and agrochemical research. The incorporation of a fluorine atom and a carboxylic acid functional group into this compact, rigid structure makes it a versatile building block for designing novel active molecules. Although specific biological data for this exact compound is limited in the public domain, compounds within this structural family are of significant interest in drug discovery. Terminal vinyl fluorides are isosteres for amides or other functional groups and their incorporation can improve a molecule's metabolic stability, membrane permeability, and binding affinity . The compound can serve as a key intermediate in synthetic routes, including Horner-Wadsworth-Emmons olefinations and subsequent decarboxylative reactions, to access more complex fluorinated structures . The cyclopropyl group can impart conformational restraint, while the carboxylic acid allows for further derivatization into amides, esters, and other derivatives. This product is intended for research purposes as a synthetic intermediate in the development of pharmaceuticals and other fine chemicals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H7FO2

Molecular Weight

130.12 g/mol

IUPAC Name

3-cyclopropyl-2-fluoroprop-2-enoic acid

InChI

InChI=1S/C6H7FO2/c7-5(6(8)9)3-4-1-2-4/h3-4H,1-2H2,(H,8,9)

InChI Key

DNMPLTOFLDHJDO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C=C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Fluorinated Acrylate

  • Substrate : 2-Fluoroacrylic acid derivatives (e.g., methyl 2-fluoroacrylate).
  • Cyclopropanation Reagents : Trimethylsulfoxonium iodide (TMSI) or dimethylsulfoxonium methylide in the presence of a base (e.g., NaH or NaOH).
  • Mechanism : Reaction of the acrylate with a sulfur ylide generates a cyclopropane ring via a [2+1] cycloaddition.

Example :

  • Reaction : Methyl 2-fluoroacrylate + TMSI/NaH → Methyl 3-cyclopropyl-2-fluoro-prop-2-enoate.
  • Hydrolysis : Saponification with NaOH yields the carboxylic acid.

Data Table 1 : Cyclopropanation Conditions and Yields

Substrate Reagent Base Solvent Yield (%) Reference
Methyl 2-fluoroacrylate TMSI NaH DMSO 70–85
Ethyl 2-fluoroacrylate TMSI NaOH THF 65–75

Fluorination of Cyclopropane-Containing Precursors

This approach involves introducing fluorine into a preformed cyclopropane scaffold.

Step 1: Cyclopropanation of Acrylic Acid

  • Substrate : Acrylic acid derivatives (e.g., acrylic acid esters).
  • Cyclopropanation : Using Simmons-Smith reagent (CH₂I₂/Zn/Cu) or zinc carbenoids.
  • Fluorination : Subsequent electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic substitution.

Example :

  • Cyclopropanation : Ethyl acrylate + CH₂I₂/Zn → Ethyl 3-cyclopropylprop-2-enoate.
  • Fluorination : Reaction with 2-fluoro-2-oxoethyl triflate → 3-Cyclopropyl-2-fluoro-prop-2-enoic acid.

Data Table 2 : Fluorination Methods

Precursor Fluorinating Agent Conditions Yield (%) Reference
Ethyl 3-cyclopropylprop-2-enoate Selectfluor® CH₃CN, 0°C to RT 60–70
3-Cyclopropylprop-2-enol DAST CH₂Cl₂, −78°C 55–65

Biocatalytic Cyclopropanation

Engineered myoglobin catalysts enable stereoselective cyclopropanation of fluorinated alkenes.

Step 1: Substrate Preparation

  • Substrate : 2-Fluoro-3-cyclopropylprop-2-enal or analogous alkenes.
  • Biocatalyst : Engineered myoglobin variants (e.g., P411Cys/Thr268Gly).
  • Reaction : Cyclopropanation with ethyl diazoacetate under mild conditions.

Example :

  • Substrate : 2-Fluoro-3-cyclopropylprop-2-enal.
  • Cyclopropanation : Ethyl diazoacetate + Myoglobin → Ethyl 3-cyclopropyl-2-fluoro-prop-2-enoate.
  • Hydrolysis : NaOH → Target acid.

Data Table 3 : Biocatalytic Yields and Selectivity

Substrate Catalyst Yield (%) ee (%) Reference
2-Fluoro-3-cyclopropylprop-2-enal Myoglobin variant 85–90 >95

Sulfur Ylide-Mediated Cyclopropanation

This method uses sulfur ylides for [2+1] cycloaddition.

Step 1: Ylide Generation

  • Reagent : Trimethylsulfoxonium iodide (TMSI) or dimethylsulfoxonium methylide.
  • Base : NaH or NaOH.
  • Substrate : 2-Fluoroacrylic acid derivatives.

Example :

  • Reaction : Methyl 2-fluoroacrylate + TMSI/NaH → Methyl 3-cyclopropyl-2-fluoro-prop-2-enoate.
  • Hydrolysis : Saponification yields the acid.

Data Table 4 : Ylide-Catalyzed Cyclopropanation

Substrate Ylide Base Yield (%) Reference
Methyl 2-fluoroacrylate TMSI NaH 75–80
Ethyl 2-fluoroacrylate Dimethylsulfoxonium NaOH 70–75

Rhodium-Catalyzed Cyclopropanation

Rhodium complexes enable asymmetric cyclopropanation of fluorinated alkenes.

Step 1: Substrate Preparation

  • Substrate : 2-Fluoro-3-cyclopropylprop-2-enal or analogs.
  • Catalyst : Rh₂((S)-BTPCP)₄ or Rh₂((S)-TCPTTL)₄.
  • Reagent : Donor–acceptor diazo compounds (e.g., ethyl diazoacetate).

Example :

  • Reaction : 2-Fluoro-3-cyclopropylprop-2-enal + Ethyl diazoacetate → Ethyl 3-cyclopropyl-2-fluoro-prop-2-enoate.
  • Hydrolysis : NaOH → Target acid.

Data Table 5 : Rhodium-Catalyzed Yields

Substrate Catalyst Yield (%) ee (%) Reference
2-Fluoro-3-cyclopropylprop-2-enal Rh₂((S)-BTPCP)₄ 80–85 >90

Reductive Cyclopropanation with Fluorinated Reagents

This method employs fluorinated carbenoids for cyclopropane formation.

Step 1: Reagent Preparation

  • Reagent : Fluorinated zinc carbenoids (e.g., CF₂H-Zn-I).
  • Substrate : Acrylic acid derivatives.

Example :

  • Reaction : Ethyl acrylate + CF₂H-Zn-I → Ethyl 3-(difluoromethyl)cyclopropylprop-2-enoate.
  • Fluorination : Further functionalization to introduce the fluorine atom.

Data Table 6 : Reductive Cyclopropanation

Substrate Reagent Yield (%) Reference
Ethyl acrylate CF₂H-Zn-I 65–70

Synthetic Challenges and Optimization

Key challenges include:

  • Stereocontrol : Achieving high enantiomeric excess (ee) in asymmetric methods.
  • Functional Group Compatibility : Fluorine’s electron-withdrawing effect may hinder reactions.
  • Reagent Safety : Avoiding hazardous reagents like diazomethane.

Solutions :

  • Catalyst Design : Use chiral Rh or Cu catalysts for stereocontrol.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

Industrial and Medicinal Relevance

This compound serves as a precursor for:

  • Bioactive Molecules : Fluorinated cyclopropane motifs in drugs (e.g., ticagrelor).
  • Polymer Additives : Fluorinated acrylic acids for optical materials.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The double bond in the propenoic acid backbone can be reduced to yield saturated compounds.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or under acidic conditions.

    Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as or under basic conditions.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of cyclopropylpropanoic acid derivatives.

    Substitution: Formation of amino or thio-substituted propenoic acids.

Scientific Research Applications

3-Cyclopropyl-2-fluoroprop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s electrophilicity , making it more reactive towards nucleophiles. This reactivity can be exploited in various biochemical pathways, where the compound may act as an inhibitor or modulator of enzyme activity. The cyclopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The following table summarizes key structural features and molecular properties of 3-cyclopropyl-2-fluoro-prop-2-enoic acid and two related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₆H₇FO₂ 130.12 Cyclopropyl (β), fluorine (α) α,β-unsaturated carboxylic acid
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid C₁₃H₁₅FO₃ 238.25 Fluorophenyl, isobutoxy (aromatic) α,β-unsaturated carboxylic acid
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid C₁₁H₁₁Cl₂NO₂ 268.12 Cyclopropylamino, dichlorophenyl Substituted acetic acid

Structural Insights :

  • Target Compound: The α,β-unsaturated system conjugated with fluorine and cyclopropyl groups likely exhibits enhanced acidity (lower pKa) compared to non-fluorinated propenoic acids.
  • Aromatic Analog () : The phenyl and bulky isobutoxy groups increase molecular weight and hydrophobicity, reducing aqueous solubility compared to the cyclopropyl-containing target compound.

Acidity and Electronic Effects

  • Fluorine Impact: The electron-withdrawing fluorine atom in the target compound stabilizes the deprotonated carboxylate form, lowering its pKa (estimated ~2.5–3.0) relative to unsubstituted propenoic acid (pKa ~4.3). This effect is less pronounced in the dichlorophenyl acetic acid derivative (), where chlorine atoms on the aromatic ring exert weaker inductive effects .
  • Cyclopropyl Contribution : The cyclopropyl group’s ring strain introduces partial conjugation with the double bond, further polarizing the carboxylic acid group. This contrasts with the phenyl group in , where resonance effects dominate.

Reactivity and Stability

  • α,β-Unsaturation : The target compound’s conjugated double bond facilitates reactions such as Michael additions or Diels-Alder cycloadditions, similar to other α,β-unsaturated acids. The fluorine atom may direct regioselectivity in these reactions .
  • Ring Strain : The cyclopropyl group’s strain increases susceptibility to ring-opening under acidic or oxidative conditions, a feature absent in the more stable aromatic analogs ().

Crystallography and Hydrogen Bonding

Hydrogen-bonding patterns inferred from suggest that the target compound’s carboxylic acid group forms strong O–H···O interactions in the solid state. In contrast, the dichlorophenyl acetic acid derivative () may exhibit N–H···Cl and Cl···Cl interactions due to its amino and chlorine substituents, leading to distinct crystal packing .

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